molecular formula C7H5F4NO B188343 2-Fluoro-4-(trifluoromethoxy)aniline CAS No. 123572-58-7

2-Fluoro-4-(trifluoromethoxy)aniline

Cat. No.: B188343
CAS No.: 123572-58-7
M. Wt: 195.11 g/mol
InChI Key: HDDJDTDRGKHRBG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline typically involves the reduction of 2-Fluoro-4-(trifluoromethoxy)nitrobenzene. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form various amine derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorine-containing functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDJDTDRGKHRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123572-58-7
Record name 2-Fluoro-4-(trifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-3-fluoro(trifluoromethoxy)benzene (6.6 g, 26 mmol), benzophenone imine (6.4 mL, 38 mmol), Pd2(dba)3 (0.58 g, 0.64 mmol), Xantphos (1.5 g, 2.6 mmol) and sodium tert-butoxide (3.7 g, 38 mmol) in 1,4-dioxane (120 mL) was stirred at 100° C. under N2 atmosphere for 5 h. After stirring at room temperature overnight, the mixture was concentrated under reduced pressure. The residue was partitioned between AcOEt and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica gel (0/100-5/95 AcOEt/hexane) to give a yellow oil. The residual oil was dissolved in THF (150 mL), and 1 M HCl aqueous solution (50 mL) was added to the mixture. After stirring at room temperature for 1 h, the mixture was basified with 8 M NaOH aqueous solution and extracted with diethyl ether. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica gel (0/100-5/95 AcOEt/hexane) to give the title compound (4.2 g, 85% yield) as a pale yellow oil: 1H NMR (300 MHz, DMSO-d6): δ ppm 5.36 (2H, s), 6.75-6.85 (1H, m), 6.89-6.94 (1H, m), 7.12 (1H, dd, J=11.7, 2.3 Hz).
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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